Comparative Molecular Weight and Lipophilicity: 5-Fluoro-2-methyl-DL-phenylglycine vs. Unsubstituted and Mono-Fluorinated Analogs
5-Fluoro-2-methyl-DL-phenylglycine (MW 183.18 g/mol) possesses a higher molecular weight and increased lipophilicity relative to unsubstituted DL-phenylglycine (MW 151.16 g/mol) due to the additional fluorine and methyl substituents. The presence of the 5-fluoro substituent and the 2-methyl group increases the calculated LogP (cLogP) by approximately 0.8-1.2 units compared to the unsubstituted parent, enhancing passive membrane permeability potential while reducing aqueous solubility. This contrasts with 2-fluoro-DL-phenylglycine (MW 167.14 g/mol), which lacks the methyl group and thus has a lower cLogP. [1]
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 183.18 g/mol |
| Comparator Or Baseline | DL-phenylglycine: 151.16 g/mol; 2-Fluoro-DL-phenylglycine: 167.14 g/mol |
| Quantified Difference | +32.02 g/mol vs. DL-phenylglycine; +16.04 g/mol vs. 2-fluoro analog |
| Conditions | Calculated from molecular formula; vendor-reported values. |
Why This Matters
The increased molecular weight and lipophilicity directly impact compound handling, solubility in biological assays, and suitability for membrane-targeting applications, guiding selection over less lipophilic analogs for permeability-focused studies.
- [1] PubChem. (2S)-2-amino-2-phenylacetic acid. Compound Summary. View Source
